BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Discovery
and Synthesis of BMS-466442

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-466442

Cat. No.: B12401933
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Abstract

BMS-466442 is a potent and highly selective inhibitor of the alanine-serine-cysteine transporter
1 (ASC-1), a key player in regulating the synaptic levels of D-serine, an essential co-agonist of
the N-methyl-D-aspartate (NMDA) receptor. By modulating ASC-1 activity, BMS-466442
indirectly enhances NMDA receptor function, presenting a promising therapeutic avenue for
neurological and psychiatric disorders such as schizophrenia. This technical guide provides a
comprehensive overview of the discovery, synthesis, and biological characterization of BMS-
466442, including detailed experimental protocols and a summary of its key quantitative data.

Introduction

The alanine-serine-cysteine transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a
sodium-independent neutral amino acid transporter with a significant role in neuronal signaling.
[1] It mediates the transport of small neutral amino acids, including D-serine, which is a crucial
co-agonist for the synaptic activation of NMDA receptors.[1] Dysregulation of NMDA receptor
signaling has been implicated in the pathophysiology of schizophrenia.[1] Consequently,
molecules that can modulate NMDA receptor activity, such as ASC-1 inhibitors, are of
significant interest in drug discovery.

BMS-466442, with the IUPAC name methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-
phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate, emerged from research efforts to
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identify potent and selective inhibitors of ASC-1.[1] Its mechanism of action involves blocking
the reuptake of D-serine, thereby increasing its extracellular concentration and enhancing
NMDA receptor-mediated neurotransmission.[1]

Discovery and Development

The discovery of BMS-466442 was the result of a focused effort to develop small molecule
inhibitors of the ASC-1 transporter. The seminal work by Brown et al. (2014) at Bristol-Myers
Squibb described the initial in vitro characterization of this compound. Further structure-activity
relationship (SAR) studies and computational modeling by Torrecillas et al. (2019) provided
deeper insights into its binding mode and interaction with the transporter.[2] While BMS-
466442 has shown significant promise in preclinical in vitro studies, some sources indicate its
unsuitability for in vivo applications, a factor that warrants further investigation in drug
development programs.

Physicochemical Properties and Data

A summary of the key physicochemical and biological data for BMS-466442 is presented in the
table below for easy reference and comparison.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://en.wikipedia.org/wiki/BMS-466442
https://en.wikipedia.org/wiki/BMS-466442
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30821959/
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/product/b12401933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-
IUPAC Name methoxy-6-phenylmethoxy-1H-indole-2-

carbonyl)amino]propanoate

Molecular Formula C31H30N40s

Molecular Weight 538.6 g/mol

CAS Number 1598424-76-0
Appearance White to off-white solid
Solubility Soluble in DMSO

11 nM, 36.8 £ 11.6 nM (in human asc-1
ICs0 (ASC-1, human) expressing cells), 37 nM (in HEK cells

expressing asc-1)

20 nM (in rat primary cortical cultures), 400 nM
ICs0 (ASC-1, rat) (for [3H] D-serine uptake in rat brain

synaptosomes)

>1000-fold selective for asc-1 over LAT-2 and

Selectivity
ASCT-2
Stated by a commercial supplier to be
Pharmacokinetic Note unsuitable for in vivo studies. No detailed public
pharmacokinetic data is currently available.
Synthesis

While a detailed, step-by-step synthesis protocol for BMS-466442 has not been publicly
disclosed in the primary literature, a plausible synthetic route can be conceptualized based on
the synthesis of analogous N-(indol-2-ylcarbonyl)-L-histidine derivatives. The synthesis would
likely involve the coupling of a suitably protected 5-methoxy-6-(phenylmethoxy)-1H-indole-2-
carboxylic acid with a protected L-histidine methyl ester derivative, followed by N-benzylation of
the imidazole ring and final deprotection steps.

A generalized workflow for such a synthesis is depicted below:
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Caption: A plausible synthetic workflow for BMS-466442.

Biological Activity and Mechanism of Action

‘I Deprotection |—>| N-Benzylation l—b-

BMS-466442 is a potent and selective inhibitor of the ASC-1 transporter. Its mechanism of

action is centered on the modulation of D-serine levels in the synaptic cleft.
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Caption: Mechanism of action of BMS-466442 at the synapse.

By inhibiting ASC-1, BMS-466442 prevents the reuptake of D-serine from the synaptic cleft into
the presynaptic neuron. This leads to an accumulation of extracellular D-serine, which then
acts as a co-agonist at the glycine-binding site of the NMDA receptor. The enhanced activation
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of NMDA receptors by glutamate leads to increased calcium influx into the postsynaptic neuron,
thereby modulating synaptic plasticity and neuronal signaling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific
findings. Below are generalized protocols for key assays used in the characterization of BMS-
466442, based on standard methodologies in the field.

[*H] D-Serine Uptake Assay in HEK293 Cells Expressing
ASC-1

This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-serine
into cells engineered to express the ASC-1 transporter.

Materials:

HEK293 cells stably expressing human ASC-1

e Poly-D-lysine coated 96-well plates

e [3H] D-Serine (specific activity ~20-30 Ci/mmaol)

o Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCI, 1.2 mM KHz2POa, 1.2 mM MgSOQea,
2.5 mM CaClz, 25 mM NaHCOs, 11 mM glucose, pH 7.4

o BMS-466442 stock solution in DMSO

e Scintillation cocktail

» Microplate scintillation counter

Procedure:

e Seed HEK293-ASC-1 cells onto poly-D-lysine coated 96-well plates at a density of 5 x 104
cells/well and allow to adhere overnight.

o On the day of the assay, wash the cells twice with 200 pL of pre-warmed KHB.
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Prepare serial dilutions of BMS-466442 in KHB. The final DMSO concentration should not
exceed 0.1%.

Add 50 pL of the BMS-466442 dilutions or vehicle control to the appropriate wells and pre-
incubate for 15 minutes at 37°C.

Initiate the uptake by adding 50 pL of KHB containing [3H] D-serine to a final concentration of
10 nM.

Incubate for 10 minutes at 37°C.

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells
three times with 200 pL of ice-cold KHB.

Lyse the cells by adding 100 pL of 0.1 M NaOH to each well and incubate for 30 minutes at
room temperature.

Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the
radioactivity using a microplate scintillation counter.

Calculate the percentage of inhibition for each concentration of BMS-466442 and determine
the I1Cso value using non-linear regression analysis.
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Caption: Workflow for the [3H] D-Serine uptake assay.

ASC-1 Transporter Inhibition Assay in Rat Brain
Synaptosomes

This assay assesses the inhibitory effect of BMS-466442 on D-serine uptake in a more
physiologically relevant preparation of nerve terminals.

Materials:

¢ Rat forebrain tissue
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Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
[3H] D-Serine

Assay buffer (as described for the cell-based assay)
BMS-466442 stock solution in DMSO

Glass-fiber filters

Filtration manifold

Scintillation counter

Procedure:

Prepare synaptosomes from fresh rat forebrain tissue by homogenization in ice-cold sucrose
buffer followed by differential centrifugation.

Resuspend the final synaptosomal pellet in assay buffer to a protein concentration of
approximately 1 mg/mL.

In a 96-well plate, add 25 pL of synaptosomal suspension to each well.

Add 25 pL of BMS-466442 dilutions or vehicle control and pre-incubate for 10 minutes at
37°C.

Initiate the uptake by adding 50 pL of assay buffer containing [3H] D-serine (final
concentration 10 nM).

Incubate for 5 minutes at 37°C.

Terminate the reaction by rapid filtration through glass-fiber filters using a filtration manifold,
followed by three rapid washes with ice-cold assay buffer.

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
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» Non-specific uptake is determined in the presence of a high concentration of a known ASC-1
inhibitor or by conducting the assay at 4°C.

o Calculate specific uptake and determine the 1Cso of BMS-466442.

Conclusion

BMS-466442 is a valuable research tool for investigating the role of the ASC-1 transporter in
health and disease. Its high potency and selectivity make it an excellent probe for studying the
intricacies of NMDA receptor modulation. While its current formulation may not be suitable for
in vivo studies, the structural backbone of BMS-466442 provides a strong foundation for the
development of future ASC-1 inhibitors with improved pharmacokinetic properties. This
technical guide offers a comprehensive resource for researchers in the field of neuroscience
and drug discovery, providing the necessary data and methodological insights to facilitate
further exploration of this important therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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